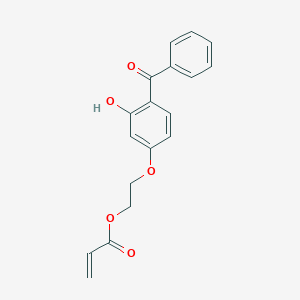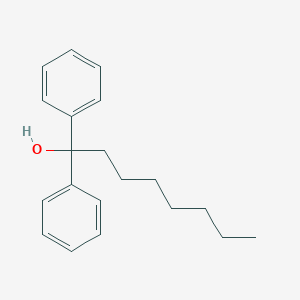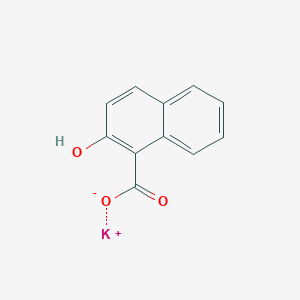![molecular formula C4H3N5O2 B098797 [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide CAS No. 16206-18-1](/img/structure/B98797.png)
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has unique properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. This compound has also been shown to inhibit the activity of certain enzymes, which can lead to the death of the microorganisms.
Biochemical and Physiological Effects:
Studies have shown that [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has no significant toxic effects on mammalian cells. It has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide in lab experiments is its ability to inhibit the growth of microorganisms without significant toxic effects on mammalian cells. However, the compound has limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide. One possible direction is the development of new antibiotics and antifungal agents based on this compound. Another direction is the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, further research can be done to improve the solubility of the compound in water, making it easier to work with in lab experiments.
Méthodes De Synthèse
The synthesis of [1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide can be achieved through various methods, including the reaction of 5-aminopyrimidine-2,4-dione with nitrous acid, followed by the reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2,4-diaminopyrimidine with nitrous acid, followed by the reaction with hydroxylamine hydrochloride.
Applications De Recherche Scientifique
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial and antifungal properties, making it a promising candidate for use in the development of new antibiotics and antifungal agents.
Propriétés
Numéro CAS |
16206-18-1 |
|---|---|
Nom du produit |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide |
Formule moléculaire |
C4H3N5O2 |
Poids moléculaire |
153.1 g/mol |
Nom IUPAC |
1-oxido-[1,2,5]oxadiazolo[3,4-d]pyrimidin-1-ium-7-amine |
InChI |
InChI=1S/C4H3N5O2/c5-3-2-4(7-1-6-3)8-11-9(2)10/h1H,(H2,5,6,7,8) |
Clé InChI |
JNHUWRBYGRSWFF-UHFFFAOYSA-N |
SMILES |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
SMILES canonique |
C1=NC2=NO[N+](=C2C(=N1)N)[O-] |
Autres numéros CAS |
16206-18-1 |
Synonymes |
7-Amino-[1,2,5]oxadiazolo[3,4-d]pyrimidine 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2R,3S,5R)-5-[2-amino-8-(9H-fluoren-2-ylamino)-6-oxo-3H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B98718.png)



![Hydrazinecarboxamide, 2-[1-(4-aminophenyl)ethylidene]-](/img/structure/B98729.png)







